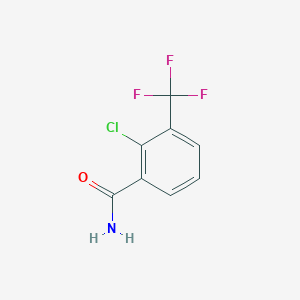
2-Chloro-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
2-Chloro-3-(trifluoromethyl)benzamide, commonly known as TFMB, is an organic compound with a molecular formula of C7H4ClF3NO. It is a colorless crystalline solid that is soluble in many organic solvents. TFMB is a versatile compound that has a variety of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in reactions involving the transfer of fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Drug Precursors
2-Chloro-3-(trifluoromethyl)benzamide and related compounds are used as precursors in the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of promising antituberculosis drug candidates. These substances have been structurally characterized, highlighting their potential in developing new treatments for tuberculosis (Richter et al., 2021).
Antimicrobial Activity
Compounds derived from this compound exhibit significant antimicrobial activities. Studies have shown that fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which include this compound derivatives, display high antifungal and antibacterial activity against fungi and Gram-positive microorganisms, and some activity against Gram-negative strains (Carmellino et al., 1994).
Inhibiting Peroxisome Proliferator-Activated Receptor Delta (PPARdelta)
A specific derivative, 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been identified as a selective and irreversible antagonist of PPARdelta. This compound is significant for understanding PPARdelta cell biology and pharmacology, providing insights into the role of PPARdelta in various biological processes (Shearer et al., 2010).
Biological Activity against Mycobacterial, Bacterial, and Fungal Strains
A series of benzamides, including this compound derivatives, have been synthesized and evaluated for their activity against mycobacterial, bacterial, and fungal strains. These compounds have shown comparable or higher biological activity than standard treatments like isoniazid and fluconazole (Imramovský et al., 2011).
Halogen-Involved Intermolecular Interactions
Studies on halogen-involved intermolecular interactions in benzamides, including this compound derivatives, have provided valuable insights. These studies explore the role of halogen atoms in crystal packing and intermolecular interactions, contributing to the understanding of molecular structures and properties (Mondal et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSRPAINZKJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397499 | |
| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39959-94-9 | |
| Record name | 2-chloro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)


![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)



